2-(4-Nitrophenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate
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Overview
Description
2-(4-Nitrophenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core, substituted with nitrophenyl, chlorophenyl, and carboxylate groups. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method involves the Friedländer condensation, where aniline derivatives react with ketones in the presence of acidic or basic catalysts to form the quinoline core . Subsequent steps include nitration, chlorination, and esterification to introduce the nitrophenyl, chlorophenyl, and carboxylate groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is typically used for reduction.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR) under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-(4-Nitrophenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to specific receptors, thereby modulating cellular processes. The nitrophenyl and chlorophenyl groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Nitrophenyl)-2-oxoethyl 6-chloroquinoline-4-carboxylate
- 2-(4-Nitrophenyl)-2-oxoethyl 2-(4-chlorophenyl)quinoline-4-carboxylate
- 2-(4-Nitrophenyl)-2-oxoethyl 6-chloro-2-phenylquinoline-4-carboxylate
Uniqueness
Compared to similar compounds, 2-(4-Nitrophenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate is unique due to the presence of both nitrophenyl and chlorophenyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
355420-54-1 |
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Molecular Formula |
C24H14Cl2N2O5 |
Molecular Weight |
481.3 g/mol |
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C24H14Cl2N2O5/c25-16-5-1-14(2-6-16)22-12-20(19-11-17(26)7-10-21(19)27-22)24(30)33-13-23(29)15-3-8-18(9-4-15)28(31)32/h1-12H,13H2 |
InChI Key |
ZBJHOVFAKWTCQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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